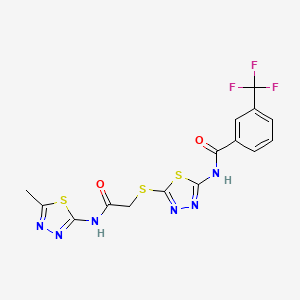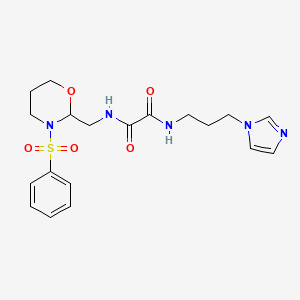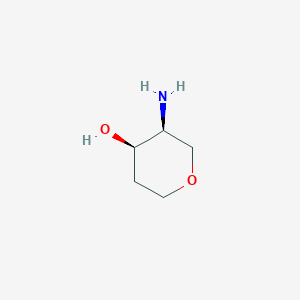![molecular formula C24H15ClFN3O2 B2450335 3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-12-0](/img/structure/B2450335.png)
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Quinoxalines in Scientific Research
Quinoxalines, including derivatives similar to the specified chemical structure, have been extensively studied for their diverse biological activities and potential as pharmaceutical agents. These compounds are known for their roles as dyes, pharmaceuticals, and antibiotics. Some notable antibiotics within this class include echinomycin, levomycin, and actinoleutin. The antitumoral properties of quinoxaline compounds have also been explored, highlighting their potential in cancer research and treatment. Furthermore, quinoxalines and their analogs have been investigated as catalysts' ligands, showcasing their utility in various chemical reactions and processes (Aastha Pareek and Dharma Kishor, 2015).
Specific Applications and Studies
Anticancer Research : A novel isoxazolequinoxaline derivative was synthesized and subjected to extensive structural and activity analyses. This research included crystal structure determination, DFT calculations, Hirshfeld surface analysis, and molecular dynamics and docking studies. The compound exhibited significant anti-cancer activity against homo sapiens protein, indicating its potential as an anticancer drug (N. Abad et al., 2021).
Synthetic Methodologies : The synthesis of related quinoxaline derivatives, such as 7,8‐dihydro‐6H‐pyrazolo[3,4‐b]quinolin‐5‐ones and their derivatives, has been described, highlighting the chemical versatility and potential for structural diversification within this class of compounds (F. Gatta et al., 1991).
Antimicrobial and Antioxidant Studies : Certain quinoxaline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. Some of these compounds have shown promising results, indicating their potential in developing new antimicrobial and antioxidant agents (N. Jayanna et al., 2013).
Environmental and Corrosion Applications : Quinoxaline derivatives have been investigated for their corrosion inhibition properties for mild steel in acidic media. This research provides insights into the applications of these compounds beyond pharmaceuticals, demonstrating their utility in industrial and environmental settings (V. Saraswat & M. Yadav, 2020).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoropyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-4-1-14(2-5-16)11-29-12-19-23(15-3-8-21-22(9-15)31-13-30-21)27-28-24(19)18-10-17(26)6-7-20(18)29/h1-10,12H,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQUBVEGAKJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=C4C=C(C=C5)F)CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-8-fluoro-5H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2450252.png)


![5-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2450258.png)
![Methyl 4-[N-(2-ethoxy-2-oxoethyl)methanesulfonamido]-3-nitrobenzoate](/img/structure/B2450260.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)


![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)
